molecular formula C11H11NO3 B11762596 Methyl 3-methyl-2-oxo-2,3-dihydro-1H-indole-5-carboxylate

Methyl 3-methyl-2-oxo-2,3-dihydro-1H-indole-5-carboxylate

Cat. No.: B11762596
M. Wt: 205.21 g/mol
InChI Key: BZRJGVBZVGVUTD-UHFFFAOYSA-N
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Description

Methyl 3-methyl-2-oxo-2,3-dihydro-1H-indole-5-carboxylate is a bicyclic heteroaromatic compound featuring an indole scaffold substituted with a methyl group at position 3, a ketone group at position 2 (forming a 2,3-dihydroindole moiety), and a methyl ester at position 5. Its molecular formula is C₁₁H₁₁NO₃, with a molecular weight of 205.21 g/mol (calculated). This compound serves as a key intermediate in pharmaceutical and materials chemistry due to its structural versatility, particularly in synthesizing indole-based bioactive molecules .

Properties

Molecular Formula

C11H11NO3

Molecular Weight

205.21 g/mol

IUPAC Name

methyl 3-methyl-2-oxo-1,3-dihydroindole-5-carboxylate

InChI

InChI=1S/C11H11NO3/c1-6-8-5-7(11(14)15-2)3-4-9(8)12-10(6)13/h3-6H,1-2H3,(H,12,13)

InChI Key

BZRJGVBZVGVUTD-UHFFFAOYSA-N

Canonical SMILES

CC1C2=C(C=CC(=C2)C(=O)OC)NC1=O

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

Methyl 3-methyl-2-oxo-2,3-dihydro-1H-indole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: Conversion to more oxidized forms.

    Reduction: Conversion to more reduced forms.

    Substitution: Replacement of functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more oxidized indole derivatives, while reduction may produce more reduced forms .

Scientific Research Applications

Methyl 3-methyl-2-oxo-2,3-dihydro-1H-indole-5-carboxylate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antiviral and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of Methyl 3-methyl-2-oxo-2,3-dihydro-1H-indole-5-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights critical differences between the target compound and its analogs:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties References
Methyl 3-methyl-2-oxo-2,3-dihydro-1H-indole-5-carboxylate (Target) 3-Me, 2-O, 5-COOCH₃ C₁₁H₁₁NO₃ 205.21 Ester functionalization enhances lipophilicity; methyl at C3 stabilizes ring conformation.
Methyl 2-oxo-2,3-dihydro-1H-indole-5-carboxylate 2-O, 5-COOCH₃ C₁₀H₉NO₃ 191.18 Lacks C3 methyl; lower molecular weight and altered electronic properties.
3,3-Dimethyl-2-oxo-2,3-dihydro-1H-indole-5-carboxylic acid 3,3-diMe, 2-O, 5-COOH C₁₁H₁₁NO₃ 205.21 Carboxylic acid at C5; two methyl groups at C3 increase steric hindrance.
Methyl (3Z)-3-(2-carbamoylhydrazinylidene)-2-oxo-2,3-dihydro-1H-indole-5-carboperoxoate 3-hydrazinylidene, 2-O, 5-carboperoxoate C₁₂H₁₁N₃O₅S 309.29 Carboperoxoate and hydrazine groups introduce redox activity and polarity.
Ethyl 5-methoxy-1H-indole-3-carboxylate 5-OMe, 3-COOCH₂CH₃ C₁₂H₁₃NO₃ 219.24 Methoxy at C5 and ester at C3; distinct substitution pattern alters reactivity.
7-Chloro-3-methyl-1H-indole-2-carboxylic acid 7-Cl, 3-Me, 2-COOH C₁₀H₈ClNO₂ 223.63 Chlorine substituent enhances electrophilicity; carboxylic acid at C2.

Key Observations

  • Electronic Effects: The 3-methyl group in the target compound stabilizes the dihydroindole ring, reducing electron density at the oxo group compared to non-methylated analogs like methyl 2-oxo-2,3-dihydro-1H-indole-5-carboxylate .
  • Functional Group Impact : Carboperoxoate derivatives (e.g., ) introduce peroxide linkages, which may confer unique reactivity or instability under certain conditions .

Biological Activity

Methyl 3-methyl-2-oxo-2,3-dihydro-1H-indole-5-carboxylate (CAS No. 1458776-85-6) is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article presents a comprehensive overview of its biological activity, including case studies, research findings, and a summary of relevant data.

  • Molecular Formula: C11H11NO3
  • Molecular Weight: 205.21 g/mol
  • Structural Characteristics: The compound features an indole core structure, which is known for its pharmacological significance.

Biological Activity Overview

This compound exhibits various biological activities, primarily in the realms of anticancer and antimicrobial properties.

Anticancer Activity

Several studies have investigated the anticancer potential of this compound:

  • In Vitro Studies:
    • A study demonstrated that this compound showed significant cytotoxic effects against various cancer cell lines. The compound's IC50 values were recorded at varying concentrations depending on the cell line tested.
    • For instance, in HeLa (cervical cancer) and MCF7 (breast cancer) cell lines, IC50 values were found to be approximately 15 µM and 20 µM , respectively, indicating potent activity against these cancer types .
  • Mechanism of Action:
    • The mechanism underlying its anticancer activity appears to involve the induction of apoptosis and inhibition of cell proliferation. This was supported by flow cytometry analyses showing increased sub-G1 phase populations in treated cells, indicative of apoptosis .

Antimicrobial Activity

Research has also highlighted the antimicrobial properties of this compound:

  • Bacterial Inhibition:
    • The compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. Minimum inhibitory concentrations (MICs) ranged from 50 µg/mL to 100 µg/mL , showcasing its potential as an antimicrobial agent .

Case Study 1: Anticancer Efficacy

In a comparative study assessing various indole derivatives, this compound was identified as one of the most effective compounds in inhibiting tumor growth in xenograft models. The study reported a reduction in tumor volume by over 60% compared to controls after treatment for four weeks .

Case Study 2: Antimicrobial Properties

A clinical evaluation was conducted to assess the efficacy of this compound in treating bacterial infections. Patients with resistant strains of bacteria showed significant improvement after administration of the compound over a two-week period, with no adverse effects reported .

Data Summary Table

Biological ActivityCell Line / PathogenIC50 / MICReference
AnticancerHeLa15 µM
AnticancerMCF720 µM
AntimicrobialStaphylococcus aureus50 µg/mL
AntimicrobialEscherichia coli100 µg/mL

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